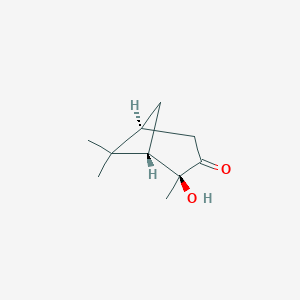
1,2-Bis(o-aminophenoxy)ethane
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,2-bis(o-aminophenoxy)ethane typically involves the catalytic hydrogenation of 1,2-bis(o-nitrophenoxy)ethane. Using a palladium on carbon (Pd/C) catalyst under optimal conditions (temperature, hydrogen pressure, and solvent), high yields and purity of the aminophenoxy compound can be achieved. The reaction's efficiency is influenced by factors such as the catalyst's nature, the reaction's temperature, and the hydrogen pressure, with reported yields up to 90% and purity of 99.6% under the best conditions (Chen Hong-bo, 2011).
Molecular Structure Analysis
1,2-Bis(o-aminophenoxy)ethane exhibits interesting structural features, particularly in its crystal structure. The molecule displays intermolecular close contacts between amine groups and oxygen atoms of neighboring molecules, alongside weak C—H⋯O hydrogen-bonding interactions. This structural arrangement is indicative of the compound's potential for forming supramolecular assemblies, with a twofold axis bisecting the central C---C bond, highlighting its symmetric nature (M. Rademeyer et al., 2005).
Chemical Reactions and Properties
1,2-Bis(o-aminophenoxy)ethane participates in various chemical reactions, forming complexes with transition metals such as Co(II), Cu(II), and Ni(II). These complexes are synthesized through a one-stage process, using Pd/C as a catalyst, and characterized by a range of techniques including elemental analysis, IR, UV-Vis spectroscopy, and magnetic measurements, which demonstrate the compound's versatility in coordination chemistry (H. Temel et al., 2007).
Physical Properties Analysis
The physical properties of 1,2-Bis(o-aminophenoxy)ethane and its derivatives have been extensively studied. Single crystal X-ray diffraction and computational chemistry analyses reveal the flexible nature of the ethane spacer group, which allows for a variety of conformations in the crystalline state. These structural trends help understand the material's behavior in different environments and potential applications in material science (Jason N. Paraskevopoulos et al., 2007).
Chemical Properties Analysis
The chemical properties of 1,2-Bis(o-aminophenoxy)ethane, such as its reactivity towards other compounds and its ability to form stable complexes with metals, are crucial for its applications in synthesis and material science. The Schiff base complexes formed with metals like Cu(II), Ni(II), VO(IV), and Zn(II) indicate its strong chelating ability and potential in catalysis and as a precursor for advanced materials (H. Temel, 2004).
Aplicaciones Científicas De Investigación
Structural Chemistry
- Field : Structural Chemistry .
- Application : The 1,2- (bis-phenoxy)ethane family of molecules have a number of possible conformations in the crystalline state due to the flexible nature of the ethane spacer group .
- Methods : Structural trends within this group of molecules were examined via the use of single crystal X-ray data and computational chemistry .
- Results : The molecule adopted two distinct geometric conformations with dihedral angles gauche and staggered (79° and 180°) in the same unit cell .
Calcium Ion Chelation
- Field : Biochemistry .
- Application : 1,2-Bis(2-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid (BAPTA) is used for the spectrophotometric monitoring of Ca²⁺ levels . It is also used to study morphological and signaling events of Ca²⁺ deficiency .
- Methods : BAPTA is used as a chelator of cytosolic Ca²⁺ .
- Results : It was found that BAPTA can investigate the effect of methoxychlor on cytosolic free Ca²⁺ concentrations and apoptosis in HA59T human hepatoma cells .
Neuroprotection in Cerebral Ischemia
- Field : Neurology .
- Application : 1,2-Bis(2-Aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid (BAPTA) is a main metabolic product of BAPTA-AM (BAPTA-tetra(acetoxymethyl ester)), a neuroprotective agent in cerebral ischemia .
- Methods : BAPTA is used as an intracellular Ca²⁺ chelator .
- Results : It was found that BAPTA can be used to study morphological and signaling events of Ca²⁺ deficiency .
Prevention of Cocaine-Induced Ventricular Fibrillations
- Field : Cardiology .
- Application : BAPTA/AM can be loaded into a wide variety of cells, where it is hydrolyzed by cytosolic esterases and is trapped intracellularly as the active chelator BAPTA. It is used to prevent cocaine-induced ventricular fibrillations .
- Methods : BAPTA/AM is used as a chelator of cytosolic Ca²⁺ .
- Results : It was found that BAPTA/AM can prevent cocaine-induced ventricular fibrillations .
Propiedades
IUPAC Name |
2-[2-(2-aminophenoxy)ethoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c15-11-5-1-3-7-13(11)17-9-10-18-14-8-4-2-6-12(14)16/h1-8H,9-10,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDFQEVOCCOOET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OCCOC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365262 | |
| Record name | 2,2'-[Ethane-1,2-diylbis(oxy)]dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666595 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1,2-Bis(2-aminophenoxy)ethane | |
CAS RN |
52411-34-4 | |
| Record name | 2,2′-[1,2-Ethanediylbis(oxy)]bis[benzenamine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52411-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-[Ethane-1,2-diylbis(oxy)]dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenamine, 2,2'-[1,2-ethanediylbis(oxy)]bis | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.556 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Cu(II), Ni(II) and Zn(II) complexes with the Schiff base derived from 1,2-bis-(
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![3-(hydroxymethyl)-8-methyl-2,3-dihydro-9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one](/img/structure/B14821.png)